3-(2-Bromophenyl)-2-oxopropanoic acid
Description
Structural Features and Key Functional Groups of 3-(2-Bromophenyl)-2-oxopropanoic Acid
The molecular structure of this compound is defined by a propanoic acid backbone with a ketone at the C2 (or α) position and a 2-bromophenyl group attached to the C3 position. uni.lu The key functional groups are the carboxylic acid (-COOH) and the α-keto group (-C=O). The presence of the bromine atom on the phenyl ring introduces a site for potential modification, for instance, through palladium-catalyzed cross-coupling reactions.
A summary of the key structural identifiers for this compound is presented below:
| Property | Value |
| Molecular Formula | C₉H₇BrO₃ uni.lu |
| IUPAC Name | This compound uni.lu |
| SMILES | C1=CC=C(C(=C1)CC(=O)C(=O)O)Br uni.lu |
| InChI Key | LPTGSFCWLPDCIT-UHFFFAOYSA-N uni.lu |
Broader Significance of Aryl-Substituted α-Keto Acids in Organic Synthesis and Mechanistic Inquiry
Aryl-substituted α-keto acids, including this compound, are of considerable importance in organic synthesis. They serve as versatile acylating agents, with the notable advantage of producing carbon dioxide as the only byproduct in decarboxylative acylation reactions. nih.govnist.gov This "green" characteristic makes them attractive alternatives to traditional acylating agents like acyl chlorides.
The reactivity of the α-keto acid moiety allows for a variety of transformations, including nucleophilic additions to the ketone, esterification of the carboxylic acid, and decarboxylation. The aryl substituent, particularly when functionalized with a group like bromine, provides a handle for the construction of carbon-carbon and carbon-heteroatom bonds, further expanding their synthetic utility.
From a mechanistic standpoint, the study of aryl-substituted α-keto acids provides insights into reaction pathways and the influence of electronic and steric effects on reactivity. The interplay between the carboxylic acid, the ketone, and the substituted aryl ring can be probed to understand reaction mechanisms in detail. While specific mechanistic studies focused solely on this compound are not widely documented, the broader class of aryl-α-keto acids is a subject of ongoing research to elucidate reaction intermediates and transition states in various chemical transformations.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTGSFCWLPDCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120240-65-5 | |
| Record name | 3-(2-bromophenyl)-2-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 3 2 Bromophenyl 2 Oxopropanoic Acid
Decarboxylation Pathways of α-Keto Acids
The decarboxylation of α-keto acids, including 3-(2-Bromophenyl)-2-oxopropanoic acid, can proceed through several distinct mechanistic pathways. These pathways are often initiated by methods such as photoredox catalysis, and can involve complex processes like radical-polar crossovers and metal-mediated bond cleavages.
Photoredox-Catalyzed Decarboxylation Mechanisms
Visible-light photoredox catalysis has emerged as a powerful tool for initiating the decarboxylation of α-keto acids under mild conditions. In this process, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and becomes electronically excited. The excited photocatalyst can then engage in a single-electron transfer (SET) with the α-keto acid.
The mechanism typically begins with the deprotonation of the carboxylic acid to form a carboxylate. This carboxylate then undergoes an oxidative SET with the excited photocatalyst, leading to the formation of an acyloxy radical and the reduced form of the photocatalyst. The acyloxy radical is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and generating an acyl radical. This acyl radical is a key intermediate that can participate in a variety of subsequent bond-forming reactions. The ground state of the photocatalyst is regenerated through a subsequent redox event, completing the catalytic cycle.
Radical-Polar Crossover Processes
Radical-polar crossover represents a sophisticated strategy in organic synthesis where a radical intermediate is converted into a polar, ionic species, or vice versa. In the context of α-keto acid decarboxylation, this process can be observed following the formation of the acyl radical.
Through a reductive SET process, the acyl radical can be further reduced to form an acyl anion. This transformation from a radical to an anionic species is a prime example of a radical-polar crossover. The resulting acyl anion is a potent nucleophile and can participate in a range of polar reactions, such as additions to electrophiles. This pathway allows for the umpolung (polarity reversal) of the typical electrophilic character of the carbonyl carbon, opening up unique avenues for chemical bond formation.
Copper Nitrate-Mediated Decarboxylation and Carbon-Carbon Bond Cleavage to Nitrile Oxides
The reaction of α-keto acids with copper nitrate (B79036) presents a unique decarboxylation pathway that also involves the cleavage of a carbon-carbon bond, ultimately leading to the formation of nitrile oxides. This transformation is distinct from the more common decarboxylation pathways that lead to acyl radicals or anions.
Mechanistic studies suggest that this process does not proceed through the typical decarboxylation or decarbonylation of the α-keto acid. Instead, the α-keto acid undergoes a novel carbon-carbon bond cleavage, resulting in the formation of key gem-dinitroalkane intermediates. These intermediates are then further transformed into nitrile oxides, which are valuable 1,3-dipoles that can be trapped in situ by dipolarophiles, such as alkenes, to form heterocyclic compounds like isoxazolines. This copper nitrate-mediated reaction provides a unique and complementary method for the generation of nitrile oxides from readily available α-keto acids.
Self-Catalysis in Carbon Isotope Exchange Reactions
A fascinating aspect of the reactivity of α-keto acids is their ability to undergo self-catalyzed carbon isotope exchange under photoredox conditions. This process allows for the direct exchange of the carboxylic carbon with a labeled carbon source, such as isotopically labeled carbon dioxide, without the need for an external photocatalyst.
The mechanism is initiated by the single-electron oxidation of the carboxylate form of the α-keto acid, which can be triggered by light. This oxidation leads to the efficient cleavage of the C–CO2 bond, releasing the original carboxyl group as carbon dioxide and forming a radical intermediate. This is followed by a radical-polar crossover process that generates an acyl anion. This acyl anion can then react with labeled carbon dioxide present in the reaction mixture, thereby incorporating the isotope into the α-keto acid structure. This self-catalysis strategy bypasses the need for stoichiometric carboxylate activation or external photocatalysts, offering an efficient method for carbon isotope labeling.
Reactions Involving the α-Keto Group
The α-keto group of this compound is a key site of reactivity, enabling a variety of transformations, most notably condensation reactions with nucleophiles.
Condensation Reactions with Aminoazoles
The α-keto group of this compound can readily undergo condensation reactions with amino-substituted heterocyclic compounds, such as aminoazoles. These reactions are valuable for the synthesis of fused heterocyclic systems, which are important scaffolds in medicinal chemistry.
The general mechanism for this type of condensation involves the initial nucleophilic attack of the exocyclic amino group of the aminoazole onto the electrophilic carbon of the α-keto group. This is followed by the dehydration to form an intermediate imine. Subsequent intramolecular cyclization, driven by the nucleophilic character of the endocyclic nitrogen of the azole ring attacking the carbonyl carbon of the former keto group, leads to the formation of a fused bicyclic or polycyclic system. The specific nature of the resulting heterocyclic system depends on the structure of the aminoazole used. For example, reaction with 2-aminothiazole (B372263) can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives, while reaction with 2-aminobenzothiazole (B30445) can yield imidazo[2,1-b]benzothiazole (B1198073) structures. These condensation reactions provide a direct and efficient route to complex heterocyclic molecules from α-keto acids.
Conversions to Aldehydes and Other Carbonyl Derivatives
The α-keto acid functional group in this compound is susceptible to a variety of transformations, most notably decarboxylation, which leads to the formation of aldehydes. This reaction is characteristic of α-keto acids, which can lose carbon dioxide under relatively mild conditions, such as warming with dilute mineral acids. stackexchange.com For this compound, this transformation would yield 2-bromophenylacetaldehyde.
The mechanism for the acid-catalyzed decarboxylation involves the protonation of the keto-carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The carboxylic acid group then acts as a nucleophile, forming a cyclic intermediate. Subsequent elimination of CO2 and a proton yields an enol, which tautomerizes to the more stable aldehyde product.
Beyond decarboxylation, the carboxylic acid moiety can undergo esterification when treated with an alcohol under acidic conditions to produce the corresponding α-keto ester. These esters are often more stable and synthetically versatile than the parent acids. mdpi.com The α-keto group itself can also react as a typical ketone, undergoing nucleophilic addition reactions. mdpi.com
| Reaction Type | Reactant(s) | Product | General Conditions |
|---|---|---|---|
| Decarboxylation | Dilute H₂SO₄, Heat | 2-Bromophenylacetaldehyde | Mild heating in dilute acid stackexchange.com |
| Esterification | Alcohol (e.g., Methanol), H⁺ catalyst | Methyl 3-(2-bromophenyl)-2-oxopropanoate | Standard Fischer esterification conditions |
Role of Keto-Enol Tautomerism in Reaction Mechanisms
Like other carbonyl compounds with α-hydrogens, this compound can exist as a mixture of two constitutional isomers in equilibrium: the keto form and the enol form. masterorganicchemistry.com This phenomenon is known as keto-enol tautomerism. libretexts.orglibretexts.org Although the keto tautomer is generally the more stable and predominant form, the enol tautomer plays a critical role as a reactive intermediate in many reactions. masterorganicchemistry.com
The interconversion between the keto and enol forms can be catalyzed by either acid or base. jove.comchemistrysteps.com
Acid-Catalyzed Tautomerism : The mechanism begins with the protonation of the carbonyl oxygen by an acid, forming a resonance-stabilized oxonium ion. jove.comchemistrysteps.com A weak base (like water or the conjugate base of the acid catalyst) then removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enol. libretexts.orglibretexts.org The formation of the enol is often the slow, rate-determining step in acid-catalyzed reactions at the α-carbon, such as halogenation. libretexts.org
Base-Catalyzed Tautomerism : A base removes a proton from the α-carbon to form a resonance-stabilized carbanion known as an enolate ion. libretexts.orgjove.com In the enolate, the negative charge is delocalized between the α-carbon and the oxygen atom. jove.com Subsequent protonation of the oxygen atom of the enolate by a proton source (like water) yields the enol tautomer. libretexts.orgchemistrysteps.com
The significance of the enol form lies in its nucleophilic character at the α-carbon. masterorganicchemistry.com This allows the α-position of the molecule to attack various electrophiles, which is a foundational principle in the α-substitution chemistry of carbonyl compounds. libretexts.org
Transformations of the Bromophenyl Substituent
The bromine atom on the phenyl ring of this compound represents a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group (in this case, the bromide ion) on an aromatic ring. wikipedia.org
For an SNAr reaction to proceed, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgchemistrysteps.com The 2-oxopropanoic acid substituent is an electron-withdrawing group due to the presence of two carbonyl functions. Its position ortho to the bromine atom could potentially facilitate nucleophilic attack by stabilizing the intermediate through resonance and inductive effects.
The mechanism proceeds in two steps:
Addition : The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized, negatively charged Meisenheimer complex. chemistrysteps.com
Elimination : The leaving group (bromide) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
A variety of strong nucleophiles could potentially be employed in this reaction.
| Nucleophile | Potential Product |
|---|---|
| Hydroxide (OH⁻) | 3-(2-Hydroxyphenyl)-2-oxopropanoic acid |
| Alkoxide (RO⁻) | 3-(2-Alkoxyphenyl)-2-oxopropanoic acid |
| Ammonia (B1221849) (NH₃) | 3-(2-Aminophenyl)-2-oxopropanoic acid |
| Thiolate (RS⁻) | 3-(2-Alkylthiophenyl)-2-oxopropanoic acid |
The carbon-bromine bond of the bromophenyl group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. Aryl bromides are common and effective substrates for a wide range of such transformations, most notably those catalyzed by palladium. These reactions offer a powerful strategy for the late-stage functionalization and diversification of the molecule.
Potential cross-coupling reactions for this compound include:
Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding a biphenyl (B1667301) derivative.
Heck-Mizoroki Coupling : Reaction with an alkene to form a new C-C bond, attaching a vinyl group to the ring.
Sonogashira Coupling : Reaction with a terminal alkyne, typically using both palladium and copper catalysts, to form a C-C bond and introduce an alkynyl substituent.
Buchwald-Hartwig Amination : Reaction with an amine to form a C-N bond, leading to a diarylamine or arylamine derivative.
Stille Coupling : Reaction with an organostannane reagent to create a new C-C bond.
These methodologies provide synthetic routes to a vast array of derivatives that would be difficult to access through other means.
| Reaction Name | Coupling Partner | Bond Formed | General Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) | Biphenyl or Styrene Derivative |
| Heck | Alkene | C(sp²)-C(sp²) | Styrene Derivative |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Aryl Alkyne Derivative |
| Buchwald-Hartwig | Amine | C(sp²)-N | Arylamine Derivative |
General Mechanistic Insights into α-Keto Acid Transformations
The reactivity of α-keto acids is governed by the interplay between the adjacent ketone and carboxylic acid functional groups. mdpi.com Several general mechanistic pathways are characteristic of this class of compounds.
Decarboxylation : As previously discussed, α-keto acids readily undergo decarboxylation. stackexchange.com The mechanism is facilitated by the ability of the α-keto group to stabilize the negative charge that develops on the α-carbon as the C-C bond to the carboxyl group breaks. This can be viewed as the loss of CO₂ from an enolate-like intermediate, which then protonates to give the final aldehyde or ketone product. stackexchange.com
Nucleophilic Addition to the Carbonyl : The α-keto group is electrophilic and subject to nucleophilic attack, similar to simple ketones. mdpi.com The presence of the adjacent carboxylic acid can influence the reactivity. Reactions with nitrogen nucleophiles, such as ammonia or primary amines, can lead to the formation of an imine intermediate. researchgate.net This prochiral imine can then be reduced to form α-amino acids, a transformation of significant biological and synthetic importance. researchgate.net
Reduction : The two carbonyl groups offer multiple sites for reduction. Selective reduction of the keto group, for instance with sodium borohydride, can yield an α-hydroxy acid. More powerful reducing agents could potentially reduce both the ketone and the carboxylic acid.
Enolization and α-Substitution : The acidity of the α-protons allows for the formation of an enol or enolate, which is a key mechanistic step in α-substitution reactions. libretexts.orglibretexts.org The enolate is a soft nucleophile that can react with a range of soft electrophiles, providing a route to α-functionalized derivatives.
3 2 Bromophenyl 2 Oxopropanoic Acid As a Key Synthetic Intermediate
Precursor in Amino Acid and Peptide Synthesis
3-(2-Bromophenyl)-2-oxopropanoic acid serves as a valuable precursor in the synthesis of non-natural amino acids, which are crucial components in peptide and protein chemistry. The presence of the bromine atom on the phenyl ring allows for the introduction of unique structural motifs and functionalities into peptides, influencing their conformation, stability, and biological activity.
Synthesis of L-2-Bromophenylalanine and Analogues
A primary application of this compound is in the synthesis of L-2-Bromophenylalanine. chemicalbook.comnih.gov This amino acid and its analogues are of significant interest in medicinal chemistry and drug design. The α-keto acid functionality of this compound is readily converted to an α-amino acid through reductive amination. studylib.netnih.gov This process typically involves the reaction of the keto acid with an ammonia (B1221849) source, followed by reduction of the resulting imine intermediate.
The general scheme for this transformation is outlined below:
| Reactant | Reagents | Product |
| This compound | 1. Ammonia (or ammonium (B1175870) source) 2. Reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) | L-2-Bromophenylalanine |
This synthetic route allows for the stereoselective synthesis of the desired L-enantiomer, which is the biologically relevant form for incorporation into peptides. The resulting L-2-Bromophenylalanine can then be used in solid-phase peptide synthesis to introduce a brominated aromatic side chain into a peptide sequence.
Building Block for Heterocyclic Scaffolds
The chemical structure of this compound, featuring both a reactive α-keto acid moiety and a functionalizable bromophenyl group, makes it a versatile building block for the synthesis of various heterocyclic compounds. These scaffolds are prevalent in many biologically active molecules and pharmaceutical agents.
Formation of Oxazole (B20620) Compounds
Oxazole rings are present in a wide array of natural products and synthetic compounds with diverse biological activities. nih.govsemanticscholar.org The van Leusen oxazole synthesis is a well-established method for constructing the oxazole ring from a carbonyl compound and tosylmethyl isocyanide (TosMIC). nih.govwikipedia.orgorganic-chemistry.org While aldehydes are the most common carbonyl component in this reaction, the α-keto group of this compound or its corresponding aldehyde derivative can potentially participate in this transformation to yield a 2-(2-bromophenyl)oxazole (B1521729) derivative.
The proposed reaction would proceed as follows:
| Carbonyl Source | Reagent | Heterocyclic Product |
| This compound derivative | Tosylmethyl isocyanide (TosMIC), Base | 2-(2-Bromophenyl)-oxazole-4-carboxylic acid derivative |
This approach would provide a direct route to oxazoles bearing the 2-bromophenyl substituent, which is available for further functionalization.
Utilization in Multicomponent Reactions (e.g., Tetrahydroazolopyrimidines)
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex molecules. While direct utilization of this compound in the synthesis of tetrahydroazolopyrimidines has not been extensively reported, the reactivity of related α-keto acids, such as pyruvic acid, in such transformations suggests a potential application. The synthesis of tetrahydroazolopyrimidines often involves the condensation of an aminoazole, an aldehyde, and a β-ketoester or a similar carbonyl compound. The α-keto acid moiety in this compound could potentially serve as the carbonyl component in a similar MCR, leading to the formation of novel tetrahydroazolopyrimidine scaffolds bearing a 2-bromophenyl substituent.
Potential in Dihydroperimidine Derivative Synthesis
Dihydroperimidines are another class of heterocyclic compounds with interesting biological properties. Their synthesis can often be achieved through reactions that are analogous to the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinones. ichem.mdscispace.comnih.govmdpi.com The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Given the structural similarity of α-keto acids to the carbonyl components used in these reactions, it is plausible that this compound could be employed in a Biginelli-like reaction to produce dihydroperimidine derivatives. This would involve the reaction of the keto acid with a suitable 1,8-diaminonaphthalene (B57835) derivative and an aldehyde.
Strategic Value of the Bromine Atom for Further Derivatization
The bromine atom on the phenyl ring of this compound is not merely a passive substituent; it represents a key functional handle for a wide range of further chemical modifications. This strategic placement of the bromine atom significantly enhances the synthetic utility of the molecule, allowing for its incorporation into more complex structures through various cross-coupling and substitution reactions.
One of the most powerful applications of the bromine atom is in palladium-catalyzed cross-coupling reactions. wikipedia.orgyonedalabs.comlibretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Key Cross-Coupling Reactions Utilizing the Bromine Atom:
| Reaction Name | Coupling Partner | Catalyst | Resulting Bond |
| Suzuki Reaction | Organoboron reagent (e.g., boronic acid or ester) | Palladium complex | Carbon-Carbon (Aryl-Aryl) |
| Heck Reaction wikipedia.orgorganic-chemistry.orgnih.govbeilstein-journals.org | Alkene | Palladium complex | Carbon-Carbon (Aryl-Vinyl) |
| Sonogashira Reaction | Terminal alkyne | Palladium and Copper complexes | Carbon-Carbon (Aryl-Alkynyl) |
| Buchwald-Hartwig Amination | Amine | Palladium complex | Carbon-Nitrogen (Aryl-Amine) |
| Ullmann Condensation | Alcohol, Amine, or Thiol | Copper catalyst | Carbon-Oxygen, Carbon-Nitrogen, or Carbon-Sulfur |
Through these reactions, the 2-bromophenyl group can be elaborated into a diverse array of substituted aromatic systems. For example, a Suzuki coupling would allow for the synthesis of biphenyl (B1667301) derivatives, while a Heck reaction would introduce a vinyl substituent.
Furthermore, the bromine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if the aromatic ring is further activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.comlibretexts.org This allows for the direct displacement of the bromine atom by various nucleophiles, such as alkoxides, thiolates, and amines, providing another avenue for derivatization.
The strategic value of the bromine atom, therefore, lies in its ability to serve as a versatile anchor point for introducing a wide range of chemical functionalities, making this compound a highly valuable and adaptable intermediate in the synthesis of complex organic molecules.
Considerations for Chiral Synthesis and Stereocontrol
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like this compound, which possesses a prochiral center at the C2 position, the development of synthetic routes that can selectively produce one enantiomer over the other is of significant interest. Several strategies can be envisioned and have been applied to analogous systems to achieve stereocontrol in the synthesis of chiral α-keto acids.
A primary consideration in the chiral synthesis of this compound is the method used to introduce the stereocenter. This can be broadly categorized into two approaches: the use of chiral auxiliaries or the application of asymmetric catalysis.
Chiral Auxiliaries: This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur from a specific face of the molecule, leading to the formation of one diastereomer in excess. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.
For the synthesis of chiral this compound, a potential route could involve the diastereoselective alkylation of a chiral enolate derived from a glyoxylic acid equivalent. For instance, a chiral alcohol could be used to form a chiral ester of glyoxylic acid. Deprotonation of this ester would generate a chiral enolate, which could then be reacted with 2-bromobenzyl bromide. The chiral auxiliary would direct the approach of the electrophile, leading to a diastereomerically enriched product. Subsequent hydrolysis of the ester would furnish the desired chiral α-keto acid. The choice of chiral auxiliary is critical and can significantly influence the level of diastereoselectivity. Commonly used auxiliaries are often derived from readily available natural products like amino acids or terpenes.
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The catalyst creates a chiral environment around the reacting molecules, lowering the activation energy for the formation of one enantiomer over the other.
Several catalytic methods could be adapted for the asymmetric synthesis of this compound. One such method is the asymmetric reduction of a suitable precursor. For example, the asymmetric hydrogenation of a C=C double bond in a precursor like 2-(2-bromobenzylidene)pyruvic acid, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands), could yield the chiral α-keto acid directly.
Alternatively, the asymmetric reduction of the ketone functionality in this compound itself or its ester derivative could yield a chiral α-hydroxy acid. This chiral α-hydroxy acid could then be oxidized back to the α-keto acid, potentially with retention of stereochemistry, depending on the chosen oxidizing agent and reaction conditions. Biocatalysis, using enzymes such as oxidoreductases, offers a powerful tool for such stereoselective reductions, often proceeding with high enantioselectivity under mild conditions.
Enzymatic Kinetic Resolution: Another powerful technique for obtaining enantiomerically pure compounds is enzymatic kinetic resolution. In this method, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, a racemic ester of this compound could be subjected to hydrolysis by a lipase (B570770). If the lipase is enantioselective, it will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). The success of this method depends on finding a suitable enzyme with high enantioselectivity (E-value) for the specific substrate.
The following table summarizes potential chiral synthesis strategies for this compound:
| Strategy | Description | Key Considerations |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction. | Selection of an effective and easily removable auxiliary; optimization of reaction conditions to maximize diastereoselectivity. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Choice of catalyst and ligand; reaction conditions (temperature, pressure, solvent); substrate compatibility. |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. | Screening for a highly enantioselective enzyme; optimization of pH, temperature, and solvent; separation of product and unreacted starting material. |
Detailed research in the field of asymmetric synthesis continues to provide new and improved methods for stereocontrol. The application of these advanced techniques to the synthesis of this compound holds promise for the efficient production of its enantiomerically pure forms, which are valuable for further synthetic endeavors.
Computational and Theoretical Investigations of 3 2 Bromophenyl 2 Oxopropanoic Acid
Quantum Chemical Calculations (DFT, NBO, HOMO-LUMO Analysis)
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for studying molecules of this size. nih.gov
Density Functional Theory (DFT) calculations are used to determine the optimized geometry of 3-(2-Bromophenyl)-2-oxopropanoic acid, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These geometric parameters are the foundation for all other computational analyses.
Natural Bond Orbital (NBO) Analysis provides a chemically intuitive picture of bonding and electron distribution. mdpi.com By analyzing the electron density, NBO theory localizes bonds, lone pairs, and atomic charges. For this compound, NBO analysis can quantify the delocalization of electron density arising from conjugation between the phenyl ring, the keto group, and the carboxylic acid group. It also highlights hyperconjugative interactions, such as those between filled bonding orbitals and empty anti-bonding orbitals, which contribute to molecular stability. For instance, interactions between the oxygen lone pairs of the carbonyl groups and the σ* anti-bonding orbitals of adjacent C-C bonds can be quantified.
HOMO-LUMO Analysis focuses on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govnih.gov A small HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely centered on the electron-withdrawing α-keto-acid moiety.
Below is a representative table of theoretical electronic properties that could be obtained for this compound using DFT calculations, based on typical values for similar aromatic compounds.
| Parameter | Representative Calculated Value | Significance |
| EHOMO | -6.8 eV | Indicates electron-donating capability |
| ELUMO | -2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |
| Ionization Potential (I) | 6.8 eV | Energy required to remove an electron |
| Electron Affinity (A) | 2.1 eV | Energy released when an electron is added |
| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
| Global Softness (S) | 0.43 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | 4.45 eV | Tendency to attract electrons |
| Electrophilicity Index (ω) | 4.22 eV | Measures electrophilic character |
Note: These values are illustrative and represent typical results from DFT calculations for similar molecules.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, these methods can be used to explore reactions involving its key functional groups: the carboxylic acid, the ketone, and the brominated phenyl ring.
By modeling a potential reaction, such as the decarboxylation of the α-keto acid or a nucleophilic attack on the carbonyl carbon, chemists can construct a reaction coordinate diagram. This diagram plots the energy of the system as it progresses from reactants to products. The highest point on this path corresponds to the transition state, an unstable, transient species whose structure can be calculated. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
For example, computational studies could elucidate the mechanism of enolization, a process where the α-keto acid exists in equilibrium with its enol tautomer. wikipedia.org Modeling this tautomerization would involve locating the transition state for the proton transfer and calculating the relative stabilities of the keto and enol forms. Such studies provide a detailed, step-by-step understanding of reaction pathways that is often difficult to obtain through experimental means alone. nih.gov
Conformational Analysis and Potential Energy Surfaces of α-Keto Acids
Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. This compound has several such bonds, including the bond between the phenyl ring and the adjacent methylene (B1212753) group, and the bond connecting the two carbonyl carbons of the α-keto acid moiety.
Conformational analysis aims to identify the stable conformers (isomers that can be interconverted by rotation about single bonds) and to determine their relative energies. This is often achieved by constructing a Potential Energy Surface (PES) . A PES is a multidimensional plot that shows the molecule's potential energy as a function of one or more geometric parameters, such as dihedral angles. mdpi.com
For this compound, a key analysis would involve scanning the dihedral angle between the phenyl ring and the C-C bond connected to it, as well as the dihedral angle of the O=C-C=O bond. The resulting PES would reveal energy minima corresponding to stable conformers and energy maxima corresponding to the transition states that separate them. Steric hindrance between the bulky bromine atom and the side chain, as well as electronic interactions like conjugation, will significantly influence the shape of the potential energy surface and the relative stability of different conformers. The α-keto acid group itself prefers specific conformations to minimize electrostatic repulsion between the adjacent, partially negatively charged oxygen atoms.
Electronic Structure and Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Fukui Indices)
Beyond frontier orbitals, other descriptors derived from the electronic structure can provide detailed predictions of a molecule's reactivity.
The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the molecule's electron density surface. researchgate.net The MEP provides a visual guide to the charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show negative potential around the electronegative oxygen atoms of the carbonyl and carboxyl groups, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen of the carboxylic acid would exhibit a strong positive potential, marking it as a site for nucleophilic interaction or deprotonation.
Fukui Indices are reactivity descriptors derived from conceptual DFT that identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. researchgate.net The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui indices simplify this by assigning a value to each atom in the molecule.
f+ indicates the reactivity towards a nucleophilic attack (electron acceptance).
f- indicates the reactivity towards an electrophilic attack (electron donation).
f0 indicates the reactivity towards a radical attack.
For this compound, the carbonyl carbons are expected to have high f+ values, identifying them as primary electrophilic centers. The atoms of the bromophenyl ring would likely show significant f- values, indicating their susceptibility to electrophilic substitution.
The following table illustrates the type of data that would be generated from a Fukui analysis.
| Atomic Site | Representative f+ Value | Representative f- Value | Predicted Reactivity |
| Keto Carbonyl Carbon | 0.15 | 0.02 | Susceptible to nucleophilic attack |
| Carboxyl Carbon | 0.12 | 0.01 | Susceptible to nucleophilic attack |
| Carboxyl Oxygens | 0.03 | 0.18 | Susceptible to electrophilic attack |
| Aromatic Carbon (ortho to Br) | 0.04 | 0.09 | Susceptible to electrophilic attack |
| Aromatic Carbon (para to Br) | 0.05 | 0.11 | Susceptible to electrophilic attack |
Note: These values are illustrative examples to demonstrate the output of a Fukui analysis.
Prediction and Validation of Spectroscopic Parameters
Computational quantum chemistry can predict various spectroscopic properties, including vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov
By calculating the vibrational frequencies of this compound, a theoretical IR spectrum can be generated. This spectrum will show characteristic peaks corresponding to the stretching and bending modes of its functional groups, such as the C=O stretches of the ketone and carboxylic acid, the O-H stretch of the acid, and various vibrations associated with the bromophenyl ring. Comparing the calculated spectrum to an experimental one can help validate the molecule's structure and assign the observed spectral bands to specific molecular motions.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data. The accuracy of these predictions can help in assigning complex spectra and confirming the connectivity and chemical environment of atoms within the molecule. For electronic spectra, time-dependent DFT (TD-DFT) can be used to predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π → π* transitions within the aromatic system.
Advanced Analytical Characterization of 3 2 Bromophenyl 2 Oxopropanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Spectral Assignment and Interpretation
The ¹H and ¹³C NMR spectra of 3-(2-Bromophenyl)-2-oxopropanoic acid are predicted to exhibit characteristic signals corresponding to its unique arrangement of protons and carbon atoms.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic, methylene (B1212753), and carboxylic acid protons.
Aromatic Protons: The four protons on the bromophenyl ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Due to the ortho-substitution, they would form a complex splitting pattern (a multiplet) reflecting their distinct chemical environments and spin-spin coupling interactions.
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the keto group are chemically equivalent and are expected to produce a singlet. This signal would likely appear in the range of δ 3.5-4.5 ppm.
Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and would appear as a broad singlet far downfield, typically above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all nine carbon atoms in the molecule.
Carbonyl Carbons: Two signals for the carbonyl groups are expected at the most downfield positions. The keto-carbonyl (C=O) typically resonates around δ 190-200 ppm, while the carboxylic acid carbonyl (-COOH) is found around δ 165-175 ppm.
Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) would appear around δ 120-125 ppm. The other five aromatic carbons, including the one attached to the propanoic acid chain, would resonate in the typical aromatic region of δ 125-140 ppm.
Methylene Carbon (-CH₂-): The methylene carbon signal is expected in the aliphatic region, likely between δ 40-50 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (4H) | 7.0 - 8.0 (multiplet) | C=O (keto) | 190 - 200 |
| -CH₂- (2H) | 3.5 - 4.5 (singlet) | -COOH | 165 - 175 |
| -COOH (1H) | >10.0 (broad singlet) | Aromatic C-ipso | 135 - 145 |
| Aromatic C-H (x4) | 125 - 135 | ||
| Aromatic C-Br | 120 - 125 | ||
| -CH₂- | 40 - 50 |
Two-Dimensional NMR Techniques (COSY, HETCOR)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be crucial for assigning the aromatic protons by showing cross-peaks between adjacent protons on the phenyl ring. No cross-peaks would be expected for the methylene and carboxylic acid protons as they are not coupled to other protons.
HETCOR (Heteronuclear Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. For the target molecule, HETCOR or HMQC would show a cross-peak connecting the methylene proton signal to the methylene carbon signal. It would also correlate each of the four aromatic proton signals to their corresponding aromatic carbon signals, greatly aiding in the definitive assignment of the aromatic region in the ¹³C NMR spectrum.
Theoretical NMR Chemical Shift Prediction (GIAO Method)
Computational chemistry provides powerful tools for predicting NMR spectra, which can then be compared with experimental data to confirm structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical NMR chemical shifts. nih.gov This method, often employed with Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311+G(2d,p) level), computes the isotropic magnetic shielding tensors for each nucleus. nih.govmdpi.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For this compound, GIAO calculations could provide a highly accurate predicted spectrum, helping to resolve ambiguities in the assignment of the closely spaced aromatic signals. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.
For this compound (C₉H₇BrO₃), the monoisotopic mass is 241.95786 Da. uni.lu HRMS would be able to confirm this exact mass. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺˙ and bromine-containing fragments due to the presence of the two nearly equally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br).
Predicted fragmentation pathways in electron ionization (EI-MS) would likely involve:
α-Cleavage: A common pathway for carbonyl compounds is cleavage of the bond adjacent to the carbonyl group. jove.comyoutube.comyoutube.com This could lead to the loss of the carboxylic acid group as a radical (•COOH, 45 Da) to form a resonance-stabilized acylium ion.
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion is another plausible fragmentation.
Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the keto group could generate a bromobenzyl radical or a bromobenzyl cation ([C₇H₆Br]⁺, m/z 169/171).
Loss of CO: Subsequent loss of carbon monoxide (CO, 28 Da) from carbonyl-containing fragments is also common.
Table 2: Predicted Mass Fragments for this compound
| Predicted m/z (⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 242/244 | [C₉H₇BrO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 197/199 | [C₈H₆BrO]⁺ | Loss of •COOH |
| 169/171 | [C₇H₆Br]⁺ | Benzylic cleavage |
| 90 | [C₇H₆]⁺ | Loss of Br from [C₇H₆Br]⁺ |
Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic fingerprint of the functional groups present in a molecule. thermofisher.comspectroscopyonline.com
For this compound, the spectra would be dominated by vibrations from the carboxylic acid, ketone, and bromophenyl groups.
O-H Stretch: A very broad and strong absorption band is expected in the FT-IR spectrum from 2500 to 3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be observed just below 3000 cm⁻¹.
C=O Stretches: This is a key region. Two strong C=O stretching bands are expected. The α-keto group absorption should appear around 1720-1740 cm⁻¹. The carboxylic acid C=O stretch is typically found between 1700 and 1725 cm⁻¹ for dimers. These two bands may overlap, resulting in a broad, intense absorption feature.
C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. This band is often stronger in the Raman spectrum than in the FT-IR.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) |
|---|---|---|
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Ketone & Acid) | 1700 - 1740 | Very Strong, possibly broad/overlapping |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. uobabylon.edu.iq The chromophores in this compound are the bromophenyl group and the two carbonyl groups.
The UV-Vis spectrum is expected to show absorptions corresponding to two main types of electronic transitions:
π → π Transitions:* These are high-intensity absorptions associated with the conjugated π-system of the aromatic ring. For a substituted benzene (B151609) ring, these typically result in a strong band (the E-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm.
n → π Transitions:* These are lower-intensity (often forbidden) transitions involving the promotion of a non-bonding electron (from the oxygen lone pairs of the carbonyl groups) to an anti-bonding π* orbital. masterorganicchemistry.com These transitions occur at longer wavelengths, typically in the 270-300 nm range for α-keto acids. masterorganicchemistry.com
The presence of the bromine atom and the carbonyl groups as substituents on the phenyl ring will likely cause a bathochromic shift (a shift to longer wavelengths) of the aromatic π → π* absorptions compared to unsubstituted benzene.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Predicted λₘₐₓ (nm) | Expected Intensity |
|---|---|---|---|
| π → π | Bromophenyl ring | ~210-220 | High |
| π → π | Bromophenyl ring | ~260-280 | Low to Medium |
| n → π* | C=O (Keto & Acid) | ~280-310 | Low |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (HPLC, GC, TLC)
The purity and quantitative analysis of this compound are crucial for its characterization and use in further applications. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are powerful tools for assessing the purity and determining the concentration of this compound. Due to the limited availability of direct studies on this compound, the following sections detail methodologies that are scientifically appropriate for its analysis, based on established methods for structurally similar compounds such as phenylpropanoic acids, α-keto acids, and brominated aromatic compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Methodology and Findings:
A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often with an acidic modifier like trifluoroacetic acid or formic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. researchgate.netsielc.com
Detection is effectively achieved using a UV detector. The presence of the phenyl ring and the carbonyl groups in this compound suggests strong UV absorbance, likely around 254 nm. For quantitative analysis, a calibration curve would be constructed by analyzing standard solutions of known concentrations.
The purity of a sample is determined by integrating the peak area of the main compound and any impurities present in the chromatogram. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks.
Interactive Data Table: Representative HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | 3-7 minutes |
Gas Chromatography (GC)
Gas chromatography is a high-resolution separation technique, but it is generally suitable for volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative before GC analysis.
Methodology and Findings:
A common derivatization technique for compounds containing carboxylic acid and ketone functional groups is silylation. nih.govnorthwestern.edu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the acidic proton of the carboxylic acid and the enolizable proton of the α-keto group into trimethylsilyl (B98337) (TMS) ethers and esters.
The resulting TMS derivative can then be analyzed on a low to medium polarity capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. Detection can be performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation of the compound and any impurities. acs.orgnih.govoup.com The purity is determined by comparing the peak area of the derivatized target compound to the total peak area.
Interactive Data Table: Illustrative GC Parameters (after Derivatization)
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometry (MS) |
| Scan Range | 50-500 m/z |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective method for qualitative purity assessment and for monitoring the progress of chemical reactions.
Methodology and Findings:
For the analysis of this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol). A small amount of an acid, such as acetic acid or formic acid, is often added to the eluent to suppress the ionization of the carboxylic acid group, resulting in less "tailing" and more defined spots. chemistryhall.com
After developing the TLC plate, the separated components are visualized. Due to the UV-active phenyl ring, the spots can be observed under a UV lamp (254 nm). Alternatively, the plate can be stained with a visualizing agent that reacts with the ketone group. A common reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms colored hydrazones with aldehydes and ketones. epfl.chgoogle.com The purity of the sample can be qualitatively assessed by the presence of a single spot or the presence of minor secondary spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound under specific TLC conditions.
Interactive Data Table: Exemplary TLC Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (60:40:1) |
| Visualization | UV light (254 nm) or 2,4-Dinitrophenylhydrazine (DNPH) stain |
| Expected Rf | 0.3 - 0.5 |
Studies on Derivatives and Analogues of 3 2 Bromophenyl 2 Oxopropanoic Acid
Structure-Reactivity Relationships within Bromophenyl-Substituted α-Keto Acids
The reactivity of bromophenyl-substituted α-keto acids is significantly influenced by the position of the bromine atom on the phenyl ring. The bromine atom exerts both electronic and steric effects that modulate the chemical behavior of the molecule.
Electronic Effects: The bromine atom is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the electrophilicity of the α-keto group. The extent of this influence depends on its position (ortho, meta, or para) relative to the side chain.
Steric Effects: A bromine atom in the ortho position, as in 3-(2-Bromophenyl)-2-oxopropanoic acid, can sterically hinder reactions involving the side chain. This steric hindrance can affect the approach of reagents and influence the conformational preferences of the molecule. nih.govnih.gov
Systematic Modifications of the Phenyl Moiety (e.g., positional isomers, additional halogenation)
Systematic modifications of the phenyl moiety of this compound have been explored to understand how changes in the substitution pattern affect the compound's properties. This includes the synthesis and study of positional isomers and the introduction of additional halogen atoms.
Positional Isomers: The synthesis of 3-(3-bromophenyl)- and 3-(4-bromophenyl)-2-oxopropanoic acids allows for a direct comparison of the impact of the bromine atom's position. The synthetic routes to these isomers are often similar to those for the parent phenylpyruvic acid, involving condensation reactions of the corresponding bromobenzaldehyde with glycine (B1666218) derivatives, followed by hydrolysis. georganics.sk The differences in their reactivity and physical properties can be attributed to the varied electronic and steric environments around the α-keto acid side chain.
Additional Halogenation: The introduction of a second halogen atom onto the phenyl ring, creating dihalogenated derivatives, further modifies the electronic landscape of the molecule. For instance, the synthesis of compounds with both bromine and fluorine or two bromine atoms can lead to enhanced reactivity or altered selectivity in certain reactions. The synthesis of such compounds can be achieved by starting with appropriately dihalogenated benzaldehydes. The study of these derivatives provides insights into how multiple electron-withdrawing groups collectively influence the molecule's behavior. The synthesis of various halogenated heterocycles often begins with halogenated phenylenediamines, which can be prepared from corresponding halogenated nitroanilines. mdpi.com
Chemical Transformations at the α-Keto Acid Core (e.g., fluorination, platinum complexes)
Modifications to the α-keto acid core of this compound can lead to derivatives with novel properties. Key transformations include fluorination and the formation of platinum complexes.
Fluorination: The introduction of a fluorine atom at the α-position of the keto acid can significantly alter its chemical and biological properties due to fluorine's high electronegativity and small size. Direct fluorination of pyruvic acid derivatives can be achieved using molecular fluorine. acs.org Various methods for the synthesis of α-fluoroketones exist, including the use of electrophilic fluorinating reagents like Selectfluor®. sapub.orgorganic-chemistry.org The fluorination of β-keto esters has also been extensively studied, providing routes to α-fluoro-β-keto esters. nih.gov The synthesis of 3-fluoro-2-oxo-3-phenylpropionic acid derivatives has been reported as potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase. nih.gov
Platinum Complexes: α-Keto acids and their derivatives can act as ligands for metal ions, forming coordination complexes. Platinum(II) complexes, in particular, are of interest due to their potential applications in catalysis and medicine. mdpi.commdpi.com The synthesis of platinum(II) complexes often involves the reaction of a suitable platinum precursor, such as K₂PtCl₄, with the desired ligand. mdpi.commdpi.comsemanticscholar.org The resulting complexes can exhibit unique geometric and electronic structures. For example, platinum(II) diimine complexes containing phenylpyridine ligands have been synthesized and their photophysical properties studied. rsc.org The complexation of this compound or its derivatives with platinum could lead to new compounds with interesting catalytic or biological activities.
Synthesis and Reactivity of Related Brominated Propanoic Acid Derivatives (e.g., 3-(2-Bromophenyl)propionic acid, β-keto esters)
The study of related brominated propanoic acid derivatives provides a broader context for understanding the chemistry of this compound.
3-(2-Bromophenyl)propionic acid: This compound is the reduced analogue of this compound, lacking the α-keto group. Its synthesis can be achieved through various methods, including a one-pot reaction starting from 2-bromobenzaldehyde (B122850). google.com This compound serves as an important intermediate in the synthesis of other molecules. google.comnih.govsigmaaldrich.com
Brominated β-Keto Esters: These compounds are valuable synthetic intermediates. acs.org The α-bromination of β-keto esters can be achieved regioselectively using reagents like bromodimethylsulfonium bromide. acs.org These brominated products can then be used in a variety of subsequent transformations. The synthesis of β-keto esters themselves can be accomplished through methods such as the Claisen condensation. organic-chemistry.org
The reactivity of these related compounds, particularly their behavior in substitution and elimination reactions, provides valuable comparative data for understanding the role of the α-keto group in this compound.
Isotopic Labeling Approaches and Applications (e.g., 13C-labeling)
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. The introduction of stable isotopes like ¹³C into this compound and its analogues can provide detailed information about their chemical transformations.
Synthesis of Labeled Compounds: The synthesis of ¹³C-labeled α-keto acids can be achieved by using ¹³C-labeled starting materials. rsc.orgresearchgate.net For example, ¹³C-labeled phenylpyruvic acid has been synthesized for use as a metabolic precursor in protein labeling studies. rsc.orgacs.orgmedchemexpress.com Enzymatic methods have also been employed for the stereoselective labeling of halogenated derivatives of phenylpyruvic acid with hydrogen isotopes (deuterium and tritium). nih.govresearchgate.net
Applications: Isotopically labeled α-keto acids are used in nuclear magnetic resonance (NMR) spectroscopy to study protein structure and dynamics. researchgate.net By incorporating ¹³C-labeled amino acid precursors into proteins, specific sites can be monitored to gain insights into protein function and interaction with other molecules. rsc.orgresearchgate.net This approach can be applied to study the interactions of this compound or its derivatives in biological systems. A method for synthesizing a ¹³C-labeled α-mannosyl glycolipid analog from [¹³C]glucose has also been described. nih.gov
Future Research Directions and Emerging Applications in Chemical Science
Development of More Efficient and Sustainable Synthetic Routes
Traditional synthesis methods for α-keto acids have often relied on stoichiometric oxidants, harsh reaction conditions, and multi-step procedures that generate significant chemical waste. mdpi.com The future of chemical synthesis necessitates a paradigm shift towards greener and more atom-economical processes. Research in this area is poised to focus on several key strategies for the synthesis of 3-(2-Bromophenyl)-2-oxopropanoic acid and its derivatives.
One promising direction is the advancement of catalytic oxidation technologies that utilize molecular oxygen or air as the ultimate oxidant. organic-chemistry.org This approach aligns with the principles of green chemistry by minimizing waste and avoiding toxic reagents. mdpi.com Another area of intense investigation is electrosynthesis, which uses electricity to drive chemical reactions, offering a clean and highly tunable method for oxidation. rhhz.net The anodic oxidation of aryl methyl ketones, for instance, represents a sustainable pathway to α-keto acid methyl esters. mdpi.com Furthermore, the use of biomass-derived starting materials presents a long-term vision for sustainable chemical production, where renewable feedstocks are converted into valuable platform molecules like α-keto acids through innovative catalytic pathways. mdpi.comnih.gov
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Catalytic Aerobic Oxidation | Uses air as a green oxidant, minimizes waste. organic-chemistry.org | Development of robust catalysts for selective oxidation of precursors to this compound. |
| Electrochemical Synthesis | High tunability, avoids chemical oxidants, operational simplicity. rhhz.net | Optimization of electrode materials and reaction conditions for high-yield synthesis. |
| Biomass Conversion | Utilizes renewable feedstocks, enhances sustainability. mdpi.com | Engineering biocatalytic pathways for the de novo synthesis of functionalized aryl α-keto acids. |
Exploration of Novel Catalytic Systems for α-Keto Acid Transformations
The reactivity of the α-keto acid moiety is vast, and unlocking its full potential requires the development of sophisticated catalytic systems. mdpi.com Future research will undoubtedly concentrate on novel catalysts that can mediate transformations of this compound with high efficiency and selectivity.
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of highly reactive intermediates under exceptionally mild conditions. nih.govnih.gov For α-keto acids, this technology facilitates decarboxylation to produce acyl radicals, which can then participate in a wide array of bond-forming reactions. nih.govmdpi.com The development of new organic and transition-metal photocatalysts will be crucial for expanding the scope of these transformations.
In parallel, biocatalysis offers an environmentally benign alternative to traditional chemical methods. Enzymes such as L-amino acid deaminases (L-AADs) can catalyze the conversion of amino acids to their corresponding α-keto acids. nih.gov Future work will involve engineering these enzymes to accept a broader range of substrates, including synthetic precursors to this compound, and to operate under industrially relevant conditions. nih.gov Additionally, advancements in transition-metal catalysis, particularly with palladium and copper, continue to provide new methods for the synthesis and functionalization of α-ketoamides and related structures derived from α-keto acids. acs.orgresearchgate.net
Deeper Mechanistic Understanding of C-C Bond Scission and Radical Chemistry
A fundamental understanding of reaction mechanisms is paramount for the rational design of new synthetic methods. For this compound, two interconnected areas are of particular importance: C-C bond scission and the subsequent radical chemistry.
The decarboxylation of α-keto acids to form acyl radicals is a key step in many of their synthetic applications. researchgate.netacs.org This process can be initiated by light, heat, or a catalyst. mdpi.comacs.org Future research will employ a combination of experimental techniques (e.g., kinetic studies, radical trapping experiments) and computational modeling to elucidate the precise mechanisms of these reactions. Understanding the factors that govern the formation and reactivity of the acyl radical derived from this compound will allow chemists to control its fate with greater precision.
The cleavage of carbon-carbon bonds is traditionally considered challenging due to their inherent strength. dtu.dk However, modern synthetic methods are increasingly leveraging C-C bond activation as a strategic tool. nih.gov Investigating the C-C bond scission in derivatives of α-keto acids, such as ketoxime esters, provides a pathway to generate acyl radicals for subsequent transformations. mdpi.com A deeper mechanistic insight into these cleavage processes, potentially mediated by transition metals or photoredox catalysts, will open new avenues for molecular construction. dtu.dksemanticscholar.org
Integration of this compound in Advanced Organic Synthesis Strategies
As a versatile building block, this compound is well-positioned for integration into advanced, complexity-building synthetic strategies. researchgate.netacs.org Its ability to serve as a precursor to acyl radicals makes it an ideal component for cascade reactions, where multiple bonds are formed in a single operation. researchgate.net
Future applications will likely see this compound used in multicomponent reactions to construct complex molecular architectures, such as substituted heterocycles, in a highly convergent manner. acs.orgresearchgate.net The presence of the 2-bromophenyl group is particularly significant, as the carbon-bromine bond serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual reactivity—decarboxylative acylation followed by cross-coupling—enables a modular approach to the synthesis of diverse compound libraries. For example, the acid could first be used to acylate a heterocycle, with the bromide being subsequently functionalized to introduce additional diversity. acs.org
| Synthetic Strategy | Description | Potential Application with Target Compound |
| Cascade Reactions | Multiple bond-forming events occur in a single pot. researchgate.net | Decarboxylative acylation followed by an intramolecular cyclization to form complex heterocyclic scaffolds. |
| Multicomponent Reactions | Three or more reactants combine in one step. researchgate.net | One-pot synthesis of highly substituted quinazolinones or benzothiazoles using the α-keto acid as a key component. acs.org |
| Late-Stage Functionalization | Introduction of functional groups at a late stage of a synthesis. | Use of the C-Br bond for post-synthetic modification of a complex molecule via transition-metal-catalyzed cross-coupling. |
Computational Design of New α-Keto Acid Derivatives with Tunable Reactivity
Computational chemistry is an increasingly indispensable tool in modern chemical research, enabling the in silico design of molecules with tailored properties. nih.gov For this compound, computational methods can be employed to explore its conformational landscape, predict its reactivity, and design new derivatives with finely tuned electronic and steric characteristics.
Density Functional Theory (DFT) calculations can be used to model the transition states of key reaction steps, such as decarboxylation and radical addition, providing insights that are difficult to obtain experimentally. dtu.dk This knowledge can guide the development of more efficient catalysts and reaction conditions.
Furthermore, computational screening can accelerate the discovery of new α-keto acid derivatives with enhanced or novel reactivity. By systematically modifying the substituents on the phenyl ring, researchers can computationally predict how these changes will affect properties like redox potential or the stability of radical intermediates. This predictive power allows for the rational design of next-generation α-keto acids optimized for specific applications in catalysis, materials science, or medicinal chemistry, paving the way for accelerated discovery and innovation. nih.gov
Q & A
Q. What are the established synthetic routes for 3-(2-Bromophenyl)-2-oxopropanoic acid, and what are their key intermediates?
A common approach involves Friedel-Crafts acylation of 2-bromobenzene derivatives with oxalyl chloride or acetyl chloride, followed by oxidation to introduce the oxo group . Alternatively, bromination of pre-formed phenyl-2-oxopropanoic acid derivatives using electrophilic brominating agents (e.g., Br₂/FeBr₃) can yield the target compound. Key intermediates include 3-(2-bromophenyl)propanoic acid esters (e.g., ethyl 3-(2-bromophenyl)propanoate, CAS 135613-33-1), which are hydrolyzed to the carboxylic acid .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : H and C NMR are critical for confirming the bromophenyl substitution pattern and keto-acid structure. The carbonyl (C=O) typically appears at ~170–175 ppm in C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~243–245 g/mol for C₉H₇BrO₃) and fragmentation patterns .
- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch from carboxylic acid) .
Advanced Research Questions
Q. How can regioselectivity challenges in the bromination of phenyl-2-oxopropanoic acid precursors be addressed?
Regioselectivity in electrophilic bromination is influenced by directing groups. The meta -position to the electron-withdrawing keto group in phenyl-2-oxopropanoic acid is less activated, requiring optimized reaction conditions (e.g., Br₂ in acetic acid with catalytic H₂SO₄). Computational modeling (DFT) of electron density maps can predict bromination sites, while LC-MS monitoring helps track intermediates .
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?
- pH Control : Maintain reaction pH near neutrality (pH 6–8) to prevent decarboxylation of the β-keto acid.
- Temperature : Use low temperatures (<25°C) during purification steps.
- Protecting Groups : Temporarily esterify the carboxylic acid (e.g., methyl or ethyl esters) during reactive steps, followed by hydrolysis .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the bromine and keto groups, predicting activation energies for reactions like:
- Nucleophilic Aromatic Substitution (SNAr) : Reactivity at the ortho and para positions relative to bromine.
- Decarboxylation Pathways : Transition state analysis of CO₂ loss under thermal stress .
Methodological and Data Analysis Questions
Q. How should researchers resolve discrepancies between observed and calculated 1^11H NMR chemical shifts?
- Solvent Effects : Compare experimental data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) with computational predictions (e.g., using Gaussian or ACD/Labs).
- Tautomerism : The β-keto acid may exist in equilibrium with enol forms, leading to unexpected splitting. Use variable-temperature NMR to detect tautomeric shifts .
- Impurity Analysis : LC-MS or 2D NMR (e.g., COSY, HSQC) can identify side products like decarboxylated derivatives .
Q. What are the best practices for quantifying this compound in complex mixtures (e.g., reaction monitoring)?
- HPLC : Use a C18 column with UV detection at ~254 nm (aromatic absorption). Mobile phase: acetonitrile/water (0.1% TFA) gradient.
- Calibration Curve : Prepare standards in the linear range (0.1–10 mM) and validate with spike-recovery tests (>95% recovery) .
Application-Oriented Questions
Q. What biological or catalytic applications have been explored for structurally related β-keto acids?
- Enzyme Inhibition : Analogues like indole-3-pyruvic acid (CAS 392-12-1) inhibit auxin biosynthesis in plants, suggesting potential for studying brominated derivatives in metabolic pathways .
- Coordination Chemistry : The keto and carboxylate groups can act as ligands for metal catalysts (e.g., Pd or Cu) in cross-coupling reactions .
Q. How does the bromine substituent influence the compound’s photophysical properties?
The heavy atom effect of bromine enhances spin-orbit coupling, potentially increasing phosphorescence. Time-resolved fluorescence spectroscopy can quantify triplet-state lifetimes for applications in organic electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
